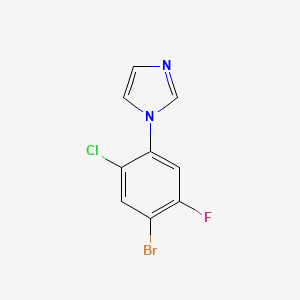

1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-chloro-5-fluorophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClFN2/c10-6-3-7(11)9(4-8(6)12)14-2-1-13-5-14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLLMHYCQOTHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=C(C=C2Cl)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227023 | |

| Record name | 1H-Imidazole, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809158-00-6 | |

| Record name | 1H-Imidazole, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-(4-bromo-2-chloro-5-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Halogenated Aryl Amine Functionalization

The initial and critical phase in the synthesis of the target molecule is the preparation of its core aniline (B41778) component, 4-bromo-2-chloro-5-fluoroaniline (B1293188). This process involves carefully controlled halogenation and reduction steps to install the desired substituents on the aromatic ring.

Synthesis of 4-Bromo-2-chloro-5-fluoroaniline Derivatives

The synthesis of polysubstituted anilines like 4-bromo-2-chloro-5-fluoroaniline typically begins with a readily available, less complex starting material, such as a fluorinated nitrobenzene (B124822) or aniline derivative. A common synthetic strategy involves the sequential introduction of halogen atoms and the reduction of a nitro group to an amine.

One plausible pathway commences with a chloro-fluoro-nitrobenzene. The synthesis proceeds through electrophilic aromatic substitution to introduce the bromine atom. The position of bromination is directed by the existing substituents on the aromatic ring. Subsequently, the nitro group is reduced to the essential amine functionality, yielding the final precursor. The general scheme involves:

Nitration: Introduction of a nitro group onto a halogenated benzene (B151609) ring.

Halogenation: Introduction of bromine and chlorine atoms at specific positions, often dictated by activating and deactivating groups.

Reduction: Conversion of the nitro group to an aniline.

For instance, the synthesis of a related compound, 4-bromo-2-fluoroaniline, can be achieved by the direct bromination of 2-fluoroaniline (B146934) using molecular bromine in an inert solvent like methylene (B1212753) chloride, often in the presence of a catalyst. google.com This highlights a common industrial method for regioselective halogenation.

Optimization of Halogenation and Nitro-Reduction Steps

The efficiency and selectivity of both halogenation and nitro-reduction are paramount for achieving high yields of the desired aniline precursor.

Halogenation: The optimization of aromatic halogenation focuses on controlling regioselectivity and preventing the formation of poly-halogenated byproducts. Key parameters that are often adjusted include the choice of halogenating agent (e.g., Br₂, N-Bromosuccinimide), the catalyst (e.g., FeBr₃, quaternary ammonium (B1175870) halides), the solvent, and the reaction temperature. For the synthesis of 4-bromo-2-fluoroaniline, using a quaternary ammonium bromide catalyst has been shown to produce high yield and selectivity. google.com

Nitro-Reduction: The reduction of a nitro group on a polyhalogenated aromatic ring presents a significant challenge due to the risk of dehalogenation. acs.org Catalytic hydrogenation is a widely used method, and optimization involves screening various catalysts, solvents, and hydrogen sources. Palladium on carbon (Pd/C) is a common catalyst for this transformation. organic-chemistry.org To mitigate dehalogenation, milder reducing agents or specific catalytic systems are employed. Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or formate (B1220265) salts, often provides improved selectivity. organic-chemistry.orgresearchgate.net The optimization of this step involves a careful balance of reaction conditions to ensure complete reduction of the nitro group while preserving the carbon-halogen bonds.

Below is a table summarizing key optimization parameters for the nitro-reduction step.

Table 1: Optimization Parameters for Selective Nitro-Reduction

| Parameter | Variable | Objective | Common Approaches |

|---|---|---|---|

| Catalyst | Type and Loading | Maximize nitro reduction, minimize dehalogenation | Pd/C, PtO₂, Raney Ni; low catalyst loading |

| Hydrogen Source | H₂ gas, Transfer agents | Control reactivity and safety | H₂ balloon, Ammonium formate, Hydrazine hydrate |

| Solvent | Polarity and Protic/Aprotic | Influence catalyst activity and substrate solubility | Ethanol (B145695), Methanol, Ethyl acetate, THF |

| Temperature | Reaction Rate | Achieve reasonable reaction times at minimal energy | 25°C to 70°C |

| Pressure | H₂ gas concentration | Drive reaction to completion | Atmospheric pressure to 3.0 MPa |

Development of the Imidazole (B134444) Ring System

With the 4-bromo-2-chloro-5-fluoroaniline precursor in hand, the subsequent phase involves the construction of the N-substituted imidazole ring. Various synthetic methodologies can be employed for this cyclization.

Modified Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a classic and versatile method for creating imidazole rings. ajrconline.org The original reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org A crucial modification of this method allows for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org

In the context of synthesizing 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole, 4-bromo-2-chloro-5-fluoroaniline serves as the primary amine. The reaction proceeds by condensing this aniline with a 1,2-dicarbonyl compound and an aldehyde. This multi-component reaction is highly efficient for generating structurally diverse imidazoles. orientjchem.orgmdpi.com Microwave-assisted synthesis has been shown to accelerate these reactions, leading to rapid reaction times and increased yields. ajrconline.orgorientjchem.org

The general reaction is depicted below:

Alternative Cyclization Strategies for N-Substituted Imidazoles

While the modified Debus-Radziszewski synthesis is effective, other strategies exist for forming the N-substituted imidazole ring, particularly through the use of multi-component reactions (MCRs).

MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, which enhances efficiency and reduces waste. isca.me The Debus-Radziszewski reaction itself is a prime example of an MCR.

Alternative MCRs provide different pathways to N-substituted imidazoles. For example, the Groebke-Blackburn-Bienaymé (GBB) synthesis involves the condensation of an aldehyde, an isocyanide, and an amidine to form imidazole derivatives. ajrconline.org Other one-pot syntheses have been developed using a variety of catalysts, such as p-toluenesulfonic acid (PTSA) or various metal tetrafluoroborates, to facilitate the condensation of a 1,2-diketone, an aldehyde, and an amine. isca.mersc.org These reactions are valued for their operational simplicity, mild conditions, and often high yields. isca.me The choice of MCR can be tailored based on the availability of starting materials and the desired substitution pattern on the final imidazole product.

The table below compares different MCR approaches for imidazole synthesis.

Table 2: Comparison of Multi-Component Reactions for Imidazole Synthesis

| Reaction Name | Key Reactants | Catalyst Example | Key Advantage |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Primary Amine | Acid or Base | Versatile, well-established |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Amidine | Lewis or Brønsted Acid | High efficiency, access to diverse structures |

| PTSA-Catalyzed Condensation | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | p-Toluenesulfonic acid | Inexpensive catalyst, mild conditions |

Palladium-Catalyzed Cyclizations

While palladium catalysis is a cornerstone of modern synthetic chemistry, its application in the direct one-step cyclization to form this compound is not the most commonly documented approach. Intramolecular cyclization strategies, often mediated by palladium, are typically employed for the synthesis of fused imidazole ring systems, such as imidazo[1,2-a]pyridines, through C-H activation. These methods are less suited for the direct intermolecular coupling of imidazole with a substituted halobenzene.

Alternative palladium-catalyzed approaches could theoretically involve a multi-step sequence. For instance, a palladium-catalyzed cross-coupling reaction, like a Sonogashira or Suzuki coupling, could be envisioned to first construct a more complex precursor which then undergoes a subsequent cyclization to form the imidazole ring. However, for the direct formation of the C-N bond between the imidazole and the 4-bromo-2-chloro-5-fluorophenyl moiety, N-arylation reactions are the more direct and widely explored synthetic route.

Regioselective N-Arylation Approaches

The formation of the bond between the nitrogen of the imidazole ring and the substituted phenyl ring is a critical step in the synthesis of this compound. Achieving regioselectivity, specifically N1-arylation, is a key challenge, particularly with unsymmetrical imidazoles.

Strategies for Direct N1-Arylation with Substituted Halobenzenes

The direct N1-arylation of imidazole with a multi-halogenated benzene, such as 1,4-dibromo-2-chloro-5-fluorobenzene (B3183510) or a related precursor, is a formidable synthetic challenge due to the electron-deficient nature and potential for multiple reaction sites on the aryl halide. The presence of multiple halogens can deactivate the ring towards nucleophilic aromatic substitution, making transition-metal catalysis a necessity.

Strategies to achieve selective N1-arylation often involve the careful selection of catalysts, ligands, and reaction conditions. In some cases, protecting groups on the imidazole ring can be used to direct the arylation to the desired nitrogen, although this adds extra steps to the synthesis. For unsymmetrical imidazoles, the inherent electronic and steric properties of the imidazole ring can influence the regioselectivity of the arylation.

Palladium-catalyzed N-arylation has been shown to be highly effective for achieving N1 selectivity with unsymmetrical imidazoles. Studies have indicated that the choice of ligand is crucial in preventing the imidazole from inhibiting the formation of the active Pd(0)-ligand complex. By pre-activating the palladium catalyst, the efficacy of the N-arylation can be significantly improved. youtube.com

Copper-catalyzed Ullmann-type couplings are also a prominent strategy for the N-arylation of imidazoles. These reactions can be more cost-effective than palladium-catalyzed methods and have shown broad substrate scope. The challenge with a substrate like 4-bromo-2-chloro-5-fluorobenzene lies in achieving selective reaction at the bromine-bearing carbon, which is generally more reactive than the chlorine-bearing carbon in such cross-coupling reactions.

Catalytic Systems for Efficient Carbon-Nitrogen Bond Formation

A variety of catalytic systems have been developed for the efficient formation of the C-N bond in N-arylimidazoles. These systems are predominantly based on either palladium or copper.

Palladium-Based Systems: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The choice of phosphine (B1218219) ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. For the synthesis of this compound, a typical system might involve a palladium precursor like Pd₂(dba)₃ and a specialized ligand. Pre-activation of the catalyst by heating the palladium source and ligand together before adding the imidazole and aryl halide can be crucial for achieving high yields. youtube.com

| Catalyst Component | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Buchwald-type phosphine ligand | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 80-120 |

Copper-Based Systems: Copper-catalyzed N-arylation, or Ullmann condensation, has seen significant advancements with the development of various ligands that allow the reaction to proceed under milder conditions than the classical high-temperature approach. Ligands such as diamines, phenanthrolines, and amino acids have been shown to be effective. For a sterically hindered and electronically deactivated substrate like 4-bromo-2-chloro-5-fluorobenzene, a robust catalytic system is required.

| Catalyst Component | Ligand | Base | Solvent | Temperature (°C) |

| CuI or Cu₂O | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 100-150 |

Heterogeneous copper catalysts, such as copper nanoparticles supported on materials like titania or activated carbon, have also been explored for the N-arylation of azoles. researchgate.net These catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling, which is beneficial for scalability. researchgate.net

Purification and Isolation Techniques

The purification of the final product, this compound, is a critical step to ensure the removal of unreacted starting materials, catalyst residues, and any byproducts.

Chromatographic Separations and Recrystallization

Chromatographic Separations: Column chromatography is a standard and effective method for the purification of N-arylimidazoles. ub.edu Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. Given the polar nature of the imidazole ring and the non-polar character of the substituted phenyl ring, finding the right solvent system is key to a successful separation.

Recrystallization: Recrystallization is another powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of N-arylimidazoles could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or mixtures of solvents.

Yield Optimization and Scalability Considerations

Yield Optimization: Optimizing the yield of this compound involves a systematic investigation of various reaction parameters. These include:

Catalyst and Ligand Screening: Testing different palladium or copper catalysts and a range of ligands to identify the most active and selective combination.

Base and Solvent Effects: The choice of base and solvent can have a significant impact on the reaction rate and yield. A variety of inorganic and organic bases, along with a range of polar aprotic solvents, should be screened.

Temperature and Reaction Time: Determining the optimal temperature and reaction time to ensure complete conversion of the starting materials while minimizing the formation of degradation products.

Stoichiometry of Reactants: Adjusting the ratio of imidazole to the aryl halide can also influence the yield and minimize the formation of diarylated byproducts.

Scalability Considerations: Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:

Cost of Reagents: The cost of the palladium catalyst and specialized ligands can be a significant factor in large-scale production. Copper-based catalysts are often a more economical alternative.

Heat Transfer: N-arylation reactions can be exothermic, and managing heat transfer in large reactors is crucial for safety and to prevent side reactions.

Work-up and Purification: The purification methods used in the laboratory, such as column chromatography, may not be practical or economical on a large scale. Developing efficient extraction and recrystallization procedures is essential for industrial production.

Catalyst Removal and Recycling: For large-scale synthesis, the removal of the metal catalyst from the final product is critical, especially for pharmaceutical applications. The use of heterogeneous or recyclable catalysts can simplify this process and reduce waste. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive analytical tool for determining the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all atoms and their connectivity within the 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole molecule can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides critical information regarding the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on both the imidazole (B134444) and the phenyl rings.

The protons of the imidazole ring typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. The proton at the C2 position of the imidazole ring is expected to resonate at a lower field compared to the protons at the C4 and C5 positions due to the influence of the adjacent nitrogen atoms.

The substituted phenyl ring contains two aromatic protons. Their chemical shifts and coupling patterns are influenced by the surrounding bromo, chloro, and fluoro substituents. The fluorine atom, in particular, will induce splitting of the signals of nearby protons, providing valuable information about their relative positions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Imidazole H-2 | 7.8 - 8.2 | s | - |

| Imidazole H-4 | 7.2 - 7.6 | t | ~1.0 |

| Imidazole H-5 | 7.1 - 7.5 | t | ~1.0 |

| Phenyl H-3 | 7.5 - 7.9 | d | J(H-F) = ~6-8 |

| Phenyl H-6 | 7.6 - 8.0 | d | J(H-F) = ~9-11 |

Note: The predicted values are based on empirical data for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The carbon atoms of the imidazole ring will resonate in the aromatic region, with the C2 carbon typically appearing at a lower field than the C4 and C5 carbons. The carbon atoms of the phenyl ring will also appear in the aromatic region, and their chemical shifts will be significantly influenced by the attached halogen substituents. The carbon atoms directly bonded to bromine, chlorine, and fluorine will exhibit characteristic shifts. Furthermore, carbon-fluorine coupling will be observed, providing additional structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, which is crucial for confirming the substitution pattern on the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the imidazole and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the imidazole and phenyl rings and for assigning quaternary carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic rings (imidazole and phenyl) typically appear in the region of 3000-3150 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1650 cm⁻¹ region.

C-N stretching vibrations of the imidazole ring will also be present.

C-X (C-Br, C-Cl, C-F) stretching vibrations will be observed in the fingerprint region (below 1300 cm⁻¹). The C-F stretching band is typically strong and found in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Prominent FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3150 | Medium |

| C=C/C=N Ring Stretch | 1400 - 1650 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

The combined analysis of these advanced spectroscopic data provides a comprehensive and unambiguous structural characterization of this compound, confirming its atomic composition, connectivity, and the specific arrangement of its constituent atoms.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The Raman spectrum is anticipated to be rich in detail, with distinct signals corresponding to the vibrations of the imidazole ring, the substituted phenyl ring, and the carbon-halogen bonds.

The primary vibrational modes expected in the Raman spectrum would include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the phenyl and imidazole rings are expected to produce signals in the 3000-3100 cm⁻¹ region. bohrium.com

Ring Stretching Modes: The stretching vibrations of the C=C and C-N bonds within the aromatic frameworks of the phenyl and imidazole rings would yield a series of characteristic bands between 1300 cm⁻¹ and 1600 cm⁻¹.

In-Plane Bending Modes: C-H in-plane bending vibrations are predicted to occur in the 1000-1300 cm⁻¹ range. bohrium.com

Carbon-Halogen Vibrations: The vibrations associated with the carbon-halogen bonds are a key feature. The C-F stretching mode would appear at a higher frequency than the C-Cl and C-Br stretching modes, which are expected at lower wavenumbers, typically below 800 cm⁻¹. These signals provide direct evidence of the halogen substituents on the phenyl ring.

Based on studies of similar phenylimidazole compounds, a table of predicted Raman shifts can be compiled to illustrate the expected spectral features. bohrium.comnih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000 - 3100 | Aromatic C-H Stretching (Phenyl and Imidazole) |

| 1450 - 1600 | Aromatic C=C Ring Stretching (Phenyl) |

| 1300 - 1500 | C=N and C=C Ring Stretching (Imidazole) |

| 1000 - 1300 | C-H In-Plane Bending |

| Below 800 | C-Cl and C-Br Stretching, Ring Deformation Modes |

View Interactive Data

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula, C₉H₅BrClFN₂. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic cluster. HRMS can distinguish between these isotopic peaks, and the measured mass of each will align precisely with the calculated theoretical values, confirming the compound's composition.

Table 2: Calculated Exact Masses for the Molecular Ion Isotopologues of C₉H₅BrClFN₂

| Isotopologue Formula | Isotope Combination | Calculated Exact Mass (Da) |

| C₉H₅⁷⁹Br³⁵ClFN₂ | Most Abundant (M) | 289.9441 |

| C₉H₅⁷⁹Br³⁷ClFN₂ | M+2 | 291.9412 |

| C₉H₅⁸¹Br³⁵ClFN₂ | M+2 | 291.9421 |

| C₉H₅⁸¹Br³⁷ClFN₂ | M+4 | 293.9391 |

View Interactive Data

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing a unique fingerprint that confirms the compound's structure. The stability of the aromatic rings suggests that the molecular ion peak would be prominent. libretexts.org The fragmentation pattern is predictable based on the strengths of the chemical bonds.

Key fragmentation pathways would likely include:

Cleavage of the Phenyl-Imidazole Bond: The single bond connecting the phenyl and imidazole rings is a probable site for cleavage, leading to two primary fragment ions: the [C₆H₂BrClF]⁺ cation and the [C₃H₃N₂]⁺ cation.

Loss of Halogen Atoms: Sequential loss of halogen atoms from the phenyl ring is another expected pathway. The initial loss of a bromine radical (·Br) is common, followed by the loss of a chlorine radical (·Cl).

Imidazole Ring Fragmentation: The imidazole ring itself can undergo fragmentation, typically through the loss of HCN, to yield smaller charged species.

The combination of these fragmentation pathways creates a distinct pattern in the mass spectrum that serves to verify the connectivity of the atoms within the molecule. chemguide.co.uklibretexts.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound has not been reported, its likely structural features can be inferred from crystallographic data of analogous 1-phenyl-1H-imidazole derivatives. nih.govrasayanjournal.co.innih.gov

A single-crystal X-ray diffraction experiment would determine the unit cell dimensions, crystal system, and space group. Based on similar compounds, a monoclinic crystal system (e.g., space group P2₁/c) is a likely possibility. rasayanjournal.co.innih.gov

A critical conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring. In related structures, this angle varies widely (from near-coplanar to almost perpendicular) depending on the nature and position of substituents. nih.govnih.gov For the title compound, the presence of substituents at the 2- (chloro) and 5- (fluoro) positions of the phenyl ring would likely induce significant steric hindrance, forcing the two rings into a non-coplanar, twisted conformation. This twisted geometry is a key feature of its three-dimensional structure.

Table 3: Illustrative Crystallographic Parameters Based on a Related Phenylimidazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7847 |

| b (Å) | 17.5077 |

| c (Å) | 19.8332 |

| β (°) | 92.783 |

| Dihedral Angle (°) | ~30 - 60 (Predicted) |

View Interactive Data

The crystal packing of this compound would be governed by a combination of non-covalent interactions.

Halogen Bonding: A crucial interaction for this molecule is halogen bonding. nih.gov The bromine and chlorine atoms on the phenyl ring possess a region of positive electrostatic potential (a σ-hole) opposite the C-Br and C-Cl covalent bonds. ijres.orgprinceton.edu This electrophilic region can form an attractive, directional interaction with a nucleophilic site on an adjacent molecule, such as the lone pair of electrons on the N3 nitrogen of the imidazole ring. These halogen bonds can act as powerful structure-directing forces, influencing the molecular assembly in the solid state. nih.gov

Weak C-H···N and C-H···F hydrogen bonds may also contribute to the cohesion and stability of the crystalline lattice, creating a complex and well-defined three-dimensional supramolecular architecture.

Computational Chemistry and Theoretical Studies

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Structure and Interactions

The surrounding solvent environment can significantly influence the conformation, electronic properties, and intermolecular interactions of a molecule. Computational models, such as those employing the Polarizable Continuum Model (PCM), are used to simulate these effects. For a molecule like 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole, the polarity of the solvent is expected to impact the dihedral angle between the phenyl and imidazole (B134444) rings.

In non-polar solvents, intramolecular forces, such as van der Waals interactions, would predominantly dictate the molecule's conformation. Conversely, in polar solvents, the solvent molecules would interact with the polar regions of the compound, particularly the imidazole ring's nitrogen atoms and the halogen substituents on the phenyl ring. These interactions can alter the molecule's dipole moment and electronic distribution, potentially affecting its reactivity and how it interacts with other molecules. Theoretical calculations can quantify these changes in geometry and electronic structure as a function of solvent polarity.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. arabjchem.org

In Silico Ligand-Target Interaction Profiling

In silico profiling of this compound would involve docking it against various known biological targets to predict its potential pharmacological activity. Given the structural similarities to other halogenated imidazole derivatives, potential targets could include enzymes such as tubulin, DNA gyrase, or various kinases, which are often implicated in anticancer and antimicrobial pathways. als-journal.commdpi.comnih.gov

The process involves preparing a 3D model of the ligand and a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, scoring them based on how well they fit geometrically and energetically. arabjchem.org This profiling helps to identify the most likely biological targets for the compound, guiding further experimental validation.

Prediction of Binding Modes and Key Interacting Residues

Once a likely target is identified, molecular docking can provide detailed predictions of the binding mode. For this compound, the halogenated phenyl ring and the imidazole moiety would be key determinants of its interactions. The analysis would identify specific amino acid residues in the protein's active site that form key interactions with the ligand.

Common interactions for such a compound would include:

Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic interactions with non-polar residues such as Leucine, Valine, Alanine, and Isoleucine. nih.gov

Hydrogen Bonds: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with donor residues like Serine, Threonine, or Asparagine. mdpi.com

Halogen Bonds: The bromine and chlorine atoms can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen (from carbonyl backbones or residues like Aspartate) or sulfur (in Cysteine or Methionine). mdpi.com

The table below illustrates a hypothetical prediction of interacting residues for this compound with a potential target like tubulin, based on studies of similar compounds. mdpi.comnih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |

| Hydrophobic | Phenyl Ring | Leu242, Leu248, Ala250, Val315 |

| Halogen Bond | Bromo/Chloro group | Cys241, Asn258 |

| Hydrogen Bond | Imidazole Nitrogen | Asn258 |

Estimation of Binding Affinities (In Silico)

Docking programs calculate a score that estimates the binding affinity, often expressed in kcal/mol. This value represents the change in Gibbs free energy upon binding; a more negative value indicates a stronger and more stable interaction. mdpi.com These scores are used to rank different compounds or different binding poses of the same compound.

For this compound, the binding affinity would be influenced by the combination of hydrophobic, hydrogen, and halogen bonds it can form within the target's active site. In silico estimations for structurally related compounds against targets like tubulin have shown binding affinities ranging from -6.5 to -8.5 kcal/mol. mdpi.com

The following table provides a hypothetical comparison of the estimated binding affinities of the title compound against different potential enzyme targets.

| Target Protein | PDB ID | Estimated Binding Affinity (kcal/mol) |

| Tubulin | 5LYJ | -8.2 |

| DNA Gyrase | 2VF5 | -7.8 |

| Dihydrofolate Reductase | 3W33 | -7.5 |

Structure-Property Relationship Predictions (Theoretical)

Theoretical predictions of structure-property relationships, often part of Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate a molecule's structural or physicochemical properties with its biological activity. For this compound, key descriptors would include its molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Computational tools can predict these properties. The presence of multiple halogens (Br, Cl, F) significantly increases the lipophilicity and molecular weight, which can influence membrane permeability and binding to hydrophobic pockets in proteins. The imidazole ring contributes to the molecule's polarity and ability to form hydrogen bonds. QSAR models, built from data on analogous compounds, could be used to predict the potential efficacy or toxicity of this specific molecule based on these calculated descriptors. researchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. biorxiv.org For this compound, several types of non-covalent interactions are significant.

Intramolecular Interactions: Interactions between the substituents on the phenyl ring and between the two rings can influence the molecule's preferred conformation. For instance, repulsive forces between the chlorine atom at position 2 and the imidazole ring could lead to a twisted, non-planar structure.

Intermolecular Interactions: In a solid state or within a protein's binding site, intermolecular forces dictate how molecules interact with each other. Key interactions include:

π-π Stacking: The aromatic phenyl and imidazole rings can stack on top of each other, a common stabilizing interaction.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact favorably with the electron clouds of the aromatic rings.

Halogen Bonding: As mentioned, the electrophilic region on the halogen atoms (the σ-hole) can interact with nucleophilic sites on adjacent molecules. This type of interaction is increasingly recognized as a critical factor in the binding of halogenated drugs. biorxiv.org

Halogen Bonding Characterization and Quantification

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The presence of bromine, chlorine, and fluorine on the phenyl ring of this compound suggests the potential for complex halogen bonding networks. Theoretical studies would typically involve the calculation of the electrostatic potential surface of the molecule to identify the "sigma-holes" on the halogen atoms, which are regions of positive electrostatic potential responsible for this interaction. Furthermore, quantification of the strength and nature of these bonds would be achieved through methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Currently, no specific studies have been published that characterize or quantify the halogen bonding capabilities of this compound.

Aromatic Stacking and Hydrogen Bonding Networks (Theoretical)

The imidazole and the substituted phenyl rings in this compound are aromatic systems capable of engaging in π-π stacking interactions. These interactions are fundamental in the self-assembly of molecules and the stability of crystal structures. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections, are essential for accurately modeling these weak interactions.

Additionally, while the imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor, the absence of a classic hydrogen bond donor in the molecule itself suggests that hydrogen bonding would primarily occur with other molecules in its environment, such as solvents or co-formers. Theoretical investigations would be necessary to predict the geometry and energy of potential hydrogen bonding networks.

As with halogen bonding, there is a notable absence of theoretical research detailing the aromatic stacking and hydrogen bonding networks for this compound.

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Level

Enzyme Inhibition and Modulation Studies (In Vitro)

Specific Enzyme Target Identification and Screening

There is no available information identifying specific enzyme targets for 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole. Screening studies to determine its enzymatic inhibition profile have not been published.

Concentration-Dependent Inhibition Studies (IC50 determination in vitro)

No data on the half-maximal inhibitory concentration (IC50) of this compound against any enzyme have been reported.

Kinetic Characterization of Enzyme Inhibition (e.g., competitive, non-competitive)

As no enzyme targets have been identified, there are no kinetic studies to characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Molecular Basis of Enzymatic Modulation (e.g., binding site analysis)

Without identified enzyme targets, there are no studies on the molecular basis of interaction, such as binding site analysis or structural elucidation of a compound-enzyme complex.

Receptor Binding Profiling (In Vitro/Cellular Models)

Ligand-Receptor Interaction Characterization using Cellular Assays or Isolated Receptors

There are no published studies characterizing the interaction of this compound with any specific receptors in either cellular assays or using isolated receptor preparations.

Functional Assays for Receptor Agonism or Antagonism (In Vitro)

Currently, there is no publicly available scientific literature detailing the results of functional assays to determine the agonist or antagonist activity of this compound at specific receptors.

Cellular Pathway Modulation Studies (In Vitro)

No specific studies on the modulation of cellular pathways by this compound have been reported in the available scientific literature.

In Vitro Antiproliferative Investigations in Cancer Cell Lines

Scientific data from in vitro antiproliferative studies on cancer cell lines for the compound this compound are not available in the public domain.

Cell Viability Assays (e.g., MTT, SRB)

There are no published results from cell viability assays, such as MTT or SRB, for this compound.

Cell Cycle Analysis (In Vitro)

No in vitro cell cycle analysis studies for this compound have been documented in the scientific literature.

Apoptosis Induction Mechanisms (In Vitro)

There is no available research detailing the mechanisms of apoptosis induction in vitro by this compound.

Anti-Inflammatory Mechanisms in Macrophage Cell Lines (e.g., RAW 264.7)

Investigations into the anti-inflammatory mechanisms of this compound in macrophage cell lines like RAW 264.7 have not been reported in the available scientific literature.

Prostaglandin E2 (PGE2) Production Inhibition

Currently, there is no specific data available in the scientific literature detailing the direct inhibitory effects of this compound on the production of Prostaglandin E2 (PGE2). While some imidazole (B134444) derivatives have been investigated for their anti-inflammatory properties, which can include the modulation of the cyclooxygenase (COX) pathways that lead to PGE2 synthesis, dedicated studies measuring this specific activity for this compound have not been reported. nih.gov

Cytokine Modulation (In Vitro)

Research has demonstrated that fluorophenyl-imidazole compounds exhibit significant immunomodulatory activity by influencing cytokine production in macrophage cell lines. nih.gov In studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a model for inflammation, a fluorophenyl-imidazole compound was shown to reduce the markers associated with the pro-inflammatory M1 macrophage phenotype. nih.gov

This modulation included a notable decrease in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The anti-inflammatory effect is attributed to the compound's ability to promote the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. nih.gov This shift is further evidenced by the downregulation of other M1 markers like Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-12p70 (IL-12p70), and Interferon-gamma (IFN-γ). nih.gov The mechanism is linked to the inhibition of the nuclear factor-kappa B (NF-κB) transcription pathway. nih.gov

Table 1: Effect of a Fluorophenyl-Imidazole Compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine Marker | Outcome Observed | Implied Mechanism |

| TNF-α | Significant Reduction | Inhibition of M1 macrophage activity |

| IL-6 | Significant Reduction | Inhibition of M1 macrophage activity |

| MCP-1 | Significant Reduction | Downregulation of pro-inflammatory signaling |

| IL-12p70 | Significant Reduction | Downregulation of pro-inflammatory signaling |

| IFN-γ | Significant Reduction | Downregulation of pro-inflammatory signaling |

This table summarizes the observed effects of a fluorophenyl-imidazole compound on key pro-inflammatory markers as described in the literature. nih.gov

Antioxidant Activity Assessment (Mechanistic)

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

There are no specific studies in the available literature that report the assessment of the free radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. These assays are commonly used to evaluate the capacity of a compound to directly neutralize free radicals, but such data for this specific molecule has not been published.

Cellular Antioxidant Mechanisms

Information regarding the influence of this compound on cellular antioxidant mechanisms is not available in current scientific reports. Investigations into its potential effects on endogenous antioxidant enzymes or signaling pathways, such as the Nrf2 pathway, have not been documented.

In Vitro Antimicrobial Action Mechanisms

Antibacterial Activity Against Specific Strains

While the broader class of imidazole and benzimidazole (B57391) derivatives, particularly those containing fluorine, have been a subject of interest in the development of new antimicrobial agents, specific data on the in vitro antibacterial activity of this compound against specific bacterial strains is not found in the reviewed literature. nih.govacgpubs.org Studies often report Minimum Inhibitory Concentration (MIC) values to quantify antibacterial potency; however, such evaluations for this particular compound have not been published. nih.govacgpubs.org

Antifungal Activity Against Specific Strains

While specific studies detailing the minimum inhibitory concentration (MIC) of this compound against fungal strains were not identified in a review of available literature, the broader class of halogenated phenyl-imidazole derivatives has demonstrated significant antifungal activity. The structural features of this compound—namely the imidazole core and the substituted phenyl ring—are characteristic of azole antifungals, a major class of therapeutic agents. Research into analogous compounds provides insight into the expected activity profile.

The antifungal efficacy of imidazole derivatives is often influenced by the nature and position of substituents on the phenyl ring. For instance, studies on various substituted benzimidazole-1,3,4-oxadiazole compounds have shown that the presence of a chloro substituent on the benzimidazole ring is generally more beneficial for antifungal activity than a fluoro substituent. nih.gov Furthermore, substitutions on the separate phenyl ring, such as bromo or hydroxy groups, can enhance the activity. nih.gov One particularly potent derivative in a studied series, a chloro-substituted benzimidazole with a catechol moiety on the phenyl ring, exhibited a MIC₅₀ value of 1.95 µg/mL against Candida albicans. nih.gov

Other research on 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters also revealed potent antifungal effects, with some derivatives showing MIC values as low as 0.125 µg/mL against C. albicans. researchgate.net These findings underscore that halogenated phenyl-imidazole scaffolds are a promising basis for the development of effective antifungal agents. The activity of these related compounds against various clinically relevant fungal species is summarized in the table below.

Table 1: Antifungal Activity of Representative Halogenated Phenyl-Imidazole Derivatives This table presents data for structurally related compounds to illustrate the potential antifungal activity of the this compound scaffold, for which specific data is not publicly available.

| Compound Class | Specific Compound Example | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole | Compound 4p (Chloro-substituted benzimidazole with catechol moiety) | Candida albicans (ATCC 90030) | 1.95 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole | Compound 4p (Chloro-substituted benzimidazole with catechol moiety) | Candida krusei (ATCC 6258) | 7.8 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole | Compound 4p (Chloro-substituted benzimidazole with catechol moiety) | Candida parapsilosis (ATCC 22019) | 31.25 | nih.gov |

| Benzimidazole-1,3,4-oxadiazole | Compound 4h (Fluoro-substituted benzimidazole with catechol moiety) | Candida albicans (ATCC 90030) | 1.95 | nih.gov |

| 1-phenyl-2-(imidazol-1-yl)ethyl ester | Compound (-)15 | Candida albicans | 0.125 | researchgate.net |

| 1-phenyl-2-(imidazol-1-yl)ethyl ester | Compound (-)15 | Candida krusei | 0.125 | researchgate.net |

Mechanistic Insights into Antimicrobial Action

The primary mechanism of antifungal action for imidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. This action is achieved through the targeted inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).

The imidazole nitrogen atom (N3) binds to the heme iron atom located in the active site of the CYP51 enzyme. This binding event prevents the enzyme from converting its substrate, lanosterol, into intermediates necessary for the production of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.

The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors, such as lanosterol, disrupt the normal structure and function of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential cellular contents, and the malfunction of membrane-associated enzymes, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).

Induction of Reactive Oxygen Species (ROS): Some studies have shown that certain imidazole compounds can stimulate the generation of ROS within fungal cells. An increase in intracellular ROS leads to oxidative stress, causing damage to vital cellular components like proteins, lipids, and nucleic acids, which can contribute to cell death.

Inhibition of Dimorphism: In pathogenic yeasts such as Candida albicans, the transition from a yeast-like (blastospore) to a filamentous, invasive hyphal form is a key virulence factor. Imidazole derivatives have been observed to inhibit this morphological transformation, which may reduce the pathogen's ability to invade host tissues. researchgate.net

While DNA gyrase inhibition is a known mechanism for certain antibacterial agents, it is not considered the primary mode of action for the antifungal activity of imidazole-class compounds. The well-established target for this class in fungi remains the ergosterol biosynthesis pathway via the inhibition of lanosterol 14α-demethylase.

Structure Activity Relationship Sar Studies

Design Principles for Structural Analogues

The design of structural analogues of 1-(4-Bromo-2-chloro-5-fluorophenyl)-1H-imidazole is guided by established principles of medicinal chemistry, aiming to explore and optimize the interactions with biological targets. Key strategies involve systematic modifications of the halogenated phenyl ring and the imidazole (B134444) core to probe the electronic and steric requirements for activity.

The halogenated phenyl ring is a crucial component for the biological activity of this class of compounds. Systematic modifications are employed to investigate the impact of the number, position, and nature of halogen substituents. The design principles for these modifications include:

Varying Halogen Identity: Replacing the existing halogens (Bromo, Chloro, Fluoro) with other halogens (e.g., Iodo) or non-halogen substituents to understand the role of electronegativity, size, and lipophilicity.

Positional Isomerism: Shifting the positions of the existing halogens on the phenyl ring to explore the optimal substitution pattern for target binding.

Introduction of Additional Substituents: Adding other functional groups (e.g., methyl, methoxy, nitro) to the phenyl ring to probe for additional binding pockets and to modulate the electronic properties of the ring.

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems to assess the importance of the phenyl core itself.

These systematic changes allow for the mapping of the steric and electronic requirements of the target's binding site. For instance, in related halogenated phenyl-imidazole compounds, the introduction of multiple chlorine atoms has been shown to enhance antimicrobial activity, whereas fluorine substitution can sometimes lead to inactive derivatives sphinxsai.com.

The imidazole core is another key pharmacophoric feature that can be modified to fine-tune the biological activity. Design principles for modifying the imidazole ring include:

N-alkylation/N-arylation: While the core compound has a substituted phenyl group at the N1 position, further modifications to this linkage or the introduction of substituents on the other nitrogen (if tautomerically possible) could be explored, though this would represent a significant structural departure.

Bioisosteric Replacement: Replacing the imidazole ring with other five-membered heterocyclic rings (e.g., pyrazole, triazole) can help to determine the importance of the specific arrangement of nitrogen atoms for biological activity.

The goal of these modifications is to enhance binding affinity, selectivity, and pharmacokinetic properties of the lead compound.

Correlation of Structural Features with Specific Biological Interactions (In Vitro)

The in vitro biological activity of analogues of this compound is quantitatively assessed to establish clear correlations between specific structural features and their effects.

The identity and position of halogen atoms on the phenyl ring are paramount in determining the biological activity. Halogens can influence activity through a combination of steric, electronic, and lipophilic effects.

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The order of increasing lipophilicity is typically F < Cl < Br < I.

Electronic Effects: Halogens are electron-withdrawing groups, which can modulate the pKa of the imidazole ring and influence its ability to participate in hydrogen bonding or ionic interactions.

Studies on similar halogenated heterocyclic compounds have shown that the introduction of halogens can lead to a significant increase in biological potency. However, the specific effects are highly dependent on the biological target. For some targets, bulkier halogens like bromine and iodine may be preferred, while for others, the smaller fluorine or chlorine atoms may be optimal researchgate.net.

Illustrative Data Table on the Impact of Halogen Substitution on In Vitro Activity (Disclaimer: The following data is hypothetical and for illustrative purposes only, based on general trends observed in related compound series, as specific experimental data for this compound analogues is not publicly available.)

| Compound ID | R1 | R2 | R3 | R4 | In Vitro Activity (IC50, µM) |

| Parent | H | Cl | F | Br | 1.5 |

| Analogue 1 | H | Cl | H | Br | 5.2 |

| Analogue 2 | H | H | F | Br | 8.1 |

| Analogue 3 | H | Cl | F | H | 12.5 |

| Analogue 4 | H | Cl | F | I | 0.9 |

| Analogue 5 | F | Cl | F | Br | 2.3 |

The molecular recognition of this compound analogues by their biological targets is governed by a delicate interplay of steric and electronic effects.

Electronic Effects: The electronic properties of the substituents influence the charge distribution across the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and π-π stacking interactions with the target. The Hammett constant (σ) is a common descriptor for the electronic influence of substituents on an aromatic ring srce.hrnih.gov.

For phenylimidazole derivatives, the electronic nature of the substituents on both the phenyl and imidazole rings has been shown to be a key determinant of their biological activity acs.orgrsc.org.

Quantitative Structure-Activity Relationship (QSAR) Model Development for In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its analogues, QSAR models can be developed to predict the in vitro activity of novel compounds and to gain insights into the key molecular features driving this activity.

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of structurally related compounds with their corresponding in vitro biological activity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For halogenated aromatic compounds, QSAR studies have demonstrated that descriptors related to hydrophobicity (logP), electronic properties (e.g., dipole moment, highest occupied molecular orbital energy), and steric bulk are often crucial for predicting toxicity and other biological activities sphinxsai.com.

Illustrative QSAR Equation for a Hypothetical Series of Analogues (Disclaimer: The following equation is a hypothetical example for illustrative purposes.)

pIC50 = 0.5 * logP - 0.2 * Es(R4) + 1.2 * σ(R2) + 3.8

In this hypothetical model, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is positively correlated with lipophilicity (logP) and the electron-withdrawing nature of the substituent at the R2 position (σ(R2)), and negatively correlated with the steric bulk of the substituent at the R4 position (Es(R4)). Such a model, if validated, could guide the synthesis of new analogues with potentially improved activity.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection of molecular descriptors that accurately represent the structural features influencing biological activity. For phenyl-imidazole compounds, a diverse set of descriptors is typically calculated to capture various aspects of their molecular structure. These descriptors are broadly categorized as electronic, steric, hydrophobic, and topological.

Descriptor Calculation: The process begins with the three-dimensional modeling of the compounds, often using computational chemistry software like HyperChem. researchgate.net The structures are optimized to their lowest energy conformation. Following optimization, specialized software, such as DRAGON, is employed to calculate a wide array of descriptors. researchgate.netjmpas.com

Key categories of descriptors calculated for phenyl-imidazole derivatives include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and electrostatic charges. researchgate.netjmpas.commdpi.com These are crucial for understanding how a molecule might interact with a biological target at an electronic level.

Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) and STERIMOL parameters are commonly used to quantify the steric bulk of substituents, which can influence how a molecule fits into a receptor's binding site. nih.gov

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the partition coefficient (log P), is a critical factor in its ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like connectivity and branching. mdpi.comresearchgate.net

The selection of relevant descriptors is a critical step to avoid overfitting the model with too many variables. researchgate.net Principal Component Analysis (PCA) is one method used to reduce the dimensionality of the data and select the most informative, non-collinear descriptors for model development. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors Calculated for a Series of Phenyl-Imidazole Analogs

| Compound ID | Log P (Hydrophobicity) | Molar Refractivity (MR) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Analog 1 | 4.25 | 95.3 | -6.85 | -1.23 | 3.45 |

| Analog 2 | 4.55 | 98.6 | -6.92 | -1.18 | 3.62 |

| Analog 3 | 3.98 | 92.1 | -6.79 | -1.28 | 3.31 |

| Analog 4 | 5.01 | 102.4 | -7.01 | -1.11 | 3.88 |

Statistical Analysis and Model Validation for In Vitro Potency

Once the molecular descriptors have been calculated, the next step is to develop a mathematical model that correlates these descriptors with the observed in vitro biological activity, often expressed as the negative logarithm of the minimum inhibitory concentration (pMIC). wisdomlib.org

Statistical Method: Multiple Linear Regression (MLR) is a widely used statistical technique in QSAR studies to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). jmpas.comwisdomlib.org The goal is to generate an equation that can predict the potency of new, unsynthesized compounds. nih.gov

A typical QSAR equation would take the form: pMIC = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀ is a constant, c₁ to cₙ are the regression coefficients for each descriptor (D₁ to Dₙ). jmpas.com

Model Validation: The reliability and predictive power of the developed QSAR model must be rigorously validated. wisdomlib.org Several statistical parameters are used for this purpose:

Correlation Coefficient (R²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. An R² value close to 1.0 suggests a strong correlation. mdpi.com

Adjusted R² (R²adj): This is a modification of R² that adjusts for the number of explanatory variables in a model relative to the number of data points. jmpas.com

Standard Error of Estimate (SEE): This measures the precision of the model's predictions. jmpas.com

Cross-Validation: To assess the predictive ability of the model, internal validation techniques like the leave-one-out (LOO) cross-validation are employed. mdpi.com In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound. The resulting cross-validated correlation coefficient (q² or Q²_LOO) is a measure of the model's robustness and predictive power. A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.commdpi.com

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | 0.925 | Indicates that 92.5% of the variance in activity is explained by the model. |

| R²adj (Adjusted R²) | 0.913 | Adjusts for the number of descriptors in the model. |

| q² (Cross-validated R²) | 0.753 | Demonstrates good internal predictive power of the model. mdpi.com |

| SEE (Standard Error of Estimate) | 0.210 | Reflects the accuracy of the predicted activity values. |

Through these systematic SAR and QSAR studies, the specific structural attributes of this compound and its analogs that are critical for their in vitro potency can be identified. The resulting models serve as valuable tools for guiding the synthesis of new derivatives with potentially enhanced biological activity. wisdomlib.orgmdpi.com

Advanced Applications and Material Science Potential

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The structure of 1-(4-bromo-2-chloro-5-fluorophenyl)-1H-imidazole offers a scaffold that can be elaborated into specialized probes for studying biological systems.

Synthesis of Labeled Analogues for Mechanistic Studies

To elucidate the mechanism of action of a biologically active molecule, it is often necessary to track its journey and transformation within a biological system. This can be achieved by introducing isotopic labels, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule's structure. For this compound, labeled analogues could be synthesized to facilitate mechanistic studies.

For instance, deuterium-labeled versions could be prepared to study kinetic isotope effects, providing insights into reaction mechanisms and metabolic pathways. Carbon-13 or nitrogen-15 labeling would enable the use of nuclear magnetic resonance (NMR) spectroscopy to monitor the compound's interactions with biomolecules and its metabolic fate. The synthesis of such labeled analogues would likely involve the use of appropriately labeled starting materials in the synthetic sequence leading to the final compound.

Use in Affinity-Based Proteomics or Imaging (In Vitro)

Affinity-based proteomics aims to identify the protein targets of a small molecule. nih.govnih.gov this compound could be functionalized to create affinity-based probes. The bromine atom provides a convenient handle for introducing a reactive group or a reporter tag via cross-coupling reactions.

For in vitro applications, the compound could be tethered to a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix could then be used to pull down interacting proteins from a cell lysate. The captured proteins can subsequently be identified by mass spectrometry, revealing the compound's potential biological targets.

Furthermore, by attaching a fluorescent dye to the molecule, it could be transformed into an imaging probe for visualizing its subcellular localization or its binding to specific cellular components under a microscope. nih.govnih.govchemrxiv.org The design of such probes requires careful consideration to ensure that the attached tag does not interfere with the compound's biological activity.

Intermediates in Complex Organic Synthesis

The reactivity of the carbon-bromine bond and the versatile nature of the imidazole (B134444) ring make this compound a valuable intermediate in the synthesis of more complex organic molecules.

Use in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nanochemres.orgthieme-connect.deresearchgate.netacs.org The presence of a bromine atom on the phenyl ring of this compound makes it an ideal substrate for such reactions.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Products |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C | Biaryl compounds, functionalized phenyl-imidazoles |

| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Alkynyl-substituted phenyl-imidazoles |

| Heck Coupling | Alkenes | C-C (alkene) | Alkenyl-substituted phenyl-imidazoles |

| Buchwald-Hartwig Amination | Amines | C-N | Arylamine derivatives |

| Stille Coupling | Organotin compounds | C-C | Functionalized biaryls and other complex structures |

These reactions allow for the introduction of a wide variety of substituents at the position of the bromine atom, enabling the synthesis of a diverse library of derivatives with potentially new and interesting properties. For example, Suzuki-Miyaura coupling could be used to introduce another aromatic or heteroaromatic ring, while Sonogashira coupling could install an alkyne moiety, which can be further functionalized. nanochemres.orgthieme-connect.de

Precursors for Polyheterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of more complex polyheterocyclic systems. The imidazole ring itself can be a part of a larger fused heterocyclic system, or the substituents on the phenyl ring can be used to construct additional rings.

For instance, functional groups introduced via cross-coupling reactions could undergo subsequent intramolecular cyclization reactions to form new heterocyclic rings fused to the existing phenyl-imidazole core. This strategy could lead to the synthesis of novel scaffolds with unique three-dimensional structures and potentially enhanced biological activities or material properties.

Coordination Chemistry and Metal Complexation Studies

The imidazole ring contains two nitrogen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. wikipedia.org The nitrogen at position 3 of the imidazole ring is typically the primary coordination site. The field of coordination chemistry explores the formation and properties of these metal-ligand complexes.

This compound can act as a ligand to form a variety of metal complexes. The electronic properties of the imidazole ring, and thus its coordination behavior, can be tuned by the electron-withdrawing or electron-donating nature of the substituted phenyl ring.

Table 2: Potential Metal Complexes with this compound

| Metal Ion | Potential Geometry | Potential Applications |

| Iron (Fe) | Octahedral, Tetrahedral | Catalysis, Bioinorganic modeling |

| Nickel (Ni) | Square planar, Octahedral | Catalysis, Magnetic materials |

| Copper (Cu) | Tetrahedral, Square planar, Octahedral | Catalysis, Bioinorganic chemistry, Antifungal agents |

| Cobalt (Co) | Octahedral, Tetrahedral | Catalysis, Bioinorganic chemistry, Pigments |

| Rhenium (Re) | Octahedral | Photoluminescent materials, Radiopharmaceuticals |

| Ruthenium (Ru) | Octahedral | Catalysis, Photodynamic therapy, Solar cells |

The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties. For example, complexes with transition metals like iron, nickel, or copper could be investigated for their catalytic activity in various organic transformations. rsc.orgscilit.com Complexes with heavy metals like rhenium or ruthenium could possess luminescent properties, making them suitable for applications in sensors or light-emitting devices. acs.orgnih.gov Furthermore, the study of how this ligand coordinates to different metal centers can provide fundamental insights into the principles of coordination chemistry and the electronic effects of the substituents on the ligand's properties. nih.govaip.orgnih.gov

Ligand Properties of this compound

The imidazole ring is a well-established ligand in coordination chemistry, capable of binding to a variety of metal cations. wikipedia.org The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can be donated to form coordinate bonds with metal ions. The specific binding mode can vary, with the imidazole acting as a monodentate, bidentate, or bridging ligand.

In the case of this compound, the primary coordination site is expected to be the N-3 nitrogen of the imidazole ring. The bulky and electron-withdrawing nature of the 4-bromo-2-chloro-5-fluorophenyl substituent may influence the steric and electronic properties of the imidazole ring, thereby affecting its coordination behavior. The presence of halogen atoms (Br, Cl, F) on the phenyl ring could also lead to secondary interactions, such as halogen bonding, with the metal center or other ligands in the coordination sphere.

The potential ligand properties of this compound are summarized in the table below:

| Property | Description |

| Coordination Sites | Primarily the N-3 nitrogen of the imidazole ring. |

| Potential Binding Modes | Monodentate, potentially bridging. |

| Steric Influence | The bulky substituted phenyl group may influence the coordination geometry. |

| Electronic Influence | The electron-withdrawing halogen substituents can affect the basicity of the imidazole nitrogen and the stability of the resulting metal complexes. |

| Secondary Interactions | Potential for halogen bonding involving the Br, Cl, and F substituents. |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound would likely follow standard procedures for the coordination of imidazole-based ligands. These methods typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions would influence the stoichiometry and structure of the resulting complex.

Characterization of these potential metal complexes would involve a suite of spectroscopic and analytical techniques to determine their composition, structure, and properties. These techniques are crucial for confirming the coordination of the ligand to the metal center and for elucidating the geometry of the complex.

Common Characterization Techniques for Metal Complexes:

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the imidazole ring upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the ligand's protons and carbons, providing insights into the coordination mode.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands. uomustansiriyah.edu.iq

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Potential in Advanced Materials Science

The unique combination of an imidazole moiety and a poly-halogenated aromatic ring in this compound opens up possibilities for its application in various areas of advanced materials science.

Optical and Photophysical Properties (if applicable)